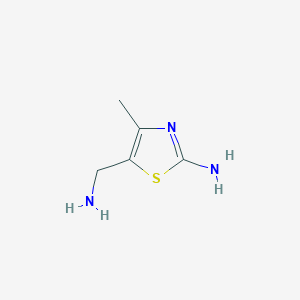

5-Aminomethyl-4-methyl-thiazol-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3-4(2-6)9-5(7)8-3/h2,6H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDANESPYFQIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647515 | |

| Record name | 5-(Aminomethyl)-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850852-66-3 | |

| Record name | 5-(Aminomethyl)-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminomethyl-4-methyl-thiazol-2-ylamine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Aminomethyl-4-methyl-thiazol-2-ylamine, a heterocyclic amine of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, characterization, and its emerging role as a versatile scaffold for therapeutic agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound represents a key building block within this class, offering a primary amine handle for further chemical modification and exploration of structure-activity relationships (SAR). This guide will provide a detailed exploration of this specific derivative.

Physicochemical Properties and Structural Elucidation

| Property | Predicted Value/Information | Source |

| IUPAC Name | (4-methyl-2-aminothiazol-5-yl)methanamine | N/A |

| Molecular Formula | C5H9N3S | [4] |

| Molecular Weight | 143.21 g/mol | [4] |

| Canonical SMILES | CC1=C(CN)SC(=N1)N | N/A |

| Physical State | Expected to be a solid at room temperature | N/A |

| Solubility | Predicted to have some aqueous solubility due to the presence of amino groups | N/A |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Based on its structure and data from analogous compounds, the expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the aminomethyl group, and the protons of the two amino groups. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the five carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the three carbons of the thiazole ring.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for N-H stretching of the primary and secondary amines, C-H stretching of the methyl and methylene groups, C=N stretching of the thiazole ring, and C-S stretching.

-

MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from readily available precursors. A plausible and established synthetic route is the Hantzsch thiazole synthesis, followed by functional group manipulations at the 5-position. A key historical synthesis of this compound was reported by Murata and Ikehata in 1952.[5] While the full text of this specific publication is not widely accessible, the general principles of 2-aminothiazole synthesis provide a reliable framework.

A logical synthetic pathway is outlined below:

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the synthesis of similar 2-aminothiazole derivatives and is proposed as a viable route to this compound.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

To a solution of ethyl acetoacetate in ethanol, add a stoichiometric equivalent of sodium ethoxide.

-

Cool the mixture and slowly add 1-chloroacetone.

-

After the initial reaction, add thiourea and reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Reduction to 2-Amino-4-methyl-5-thiazolemethanol

-

Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable solvent such as tetrahydrofuran (THF).

-

Slowly add a reducing agent, for example, lithium aluminum hydride (LiAlH₄), at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the mixture and concentrate the filtrate to obtain 2-Amino-4-methyl-5-thiazolemethanol.

Step 3: Chlorination to 5-(Chloromethyl)-4-methylthiazol-2-amine

-

Dissolve 2-Amino-4-methyl-5-thiazolemethanol in a chlorinated solvent like dichloromethane.

-

Add a chlorinating agent such as thionyl chloride (SOCl₂) dropwise at a low temperature.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Carefully neutralize the reaction mixture and extract the product.

-

Dry the organic layer and evaporate the solvent to yield 5-(Chloromethyl)-4-methylthiazol-2-amine.

Step 4: Azide Formation and Reduction to this compound

-

Dissolve 5-(Chloromethyl)-4-methylthiazol-2-amine in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and heat the mixture to facilitate the nucleophilic substitution.

-

After the reaction is complete, extract the resulting 5-(azidomethyl)-4-methylthiazol-2-amine.

-

The azide can then be reduced to the primary amine using a standard reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or lithium aluminum hydride to yield the final product, this compound.

Biological Activities and Therapeutic Potential

The 2-aminothiazole scaffold is a cornerstone in the development of various therapeutic agents.[1][2][3] Derivatives of this compound have shown promise in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-aminothiazole derivatives.[6][7] These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer cell proliferation and survival. The aminomethyl group at the 5-position serves as a crucial point for modification to optimize potency and selectivity against various cancer cell lines.

Antimicrobial and Antifungal Activity

The 2-aminothiazole core is also prevalent in compounds with significant antimicrobial and antifungal properties.[1][6] Research has demonstrated that derivatives can be effective against a range of pathogens. The ability to functionalize the aminomethyl group allows for the generation of libraries of compounds for screening against various microbial and fungal strains. One study identified an aminothiazole derivative, 41F5, as being highly active against the yeast form of Histoplasma capsulatum.[1]

Kinase Inhibition

Recent research has focused on 2-aminothiazole derivatives as potent inhibitors of various kinases, which are critical regulators of cellular processes. For instance, derivatives of 4-aryl-5-aminomethyl-thiazole-2-amines have been identified as inhibitors of ROCK II, a kinase implicated in cardiovascular diseases and cancer.[8]

References

- 1. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 4. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 2-Aminothiazoles: A Mechanistic Exploration of 5-Aminomethyl-4-methyl-thiazol-2-ylamine and its Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents with a broad spectrum of biological activities.[1][2] These compounds have demonstrated potential as antifungal, antioxidant, antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4] This guide delves into the mechanistic underpinnings of this privileged structure, with a particular focus on elucidating the potential mechanism of action of 5-Aminomethyl-4-methyl-thiazol-2-ylamine and its derivatives. While a definitive, singular mechanism for this specific compound remains an active area of investigation, this paper will synthesize existing knowledge on related analogs to propose likely biological targets and signaling pathways.

The 2-Aminothiazole Core: A Hub of Biological Activity

The therapeutic versatility of the 2-aminothiazole ring lies in its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules. The endocyclic nitrogen and the exocyclic amine group can act as hydrogen bond donors and acceptors, while the sulfur atom can participate in van der Waals and other interactions. Furthermore, the thiazole ring is relatively stable and can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Derivatives of 2-aminothiazole have been shown to interact with a variety of molecular targets, including enzymes and receptors, thereby modulating their activity and eliciting a range of biological effects.[5]

Antifungal Activity: Insights from Structure-Activity Relationship (SAR) Studies

Significant research has been dedicated to understanding the antifungal properties of 2-aminothiazole derivatives. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern antifungal potency. For instance, in the pursuit of novel antifungals against pathogenic fungi like Histoplasma capsulatum and Cryptococcus neoformans, it was discovered that substitutions at the 5-position of the thiazole ring, in combination with various amide groups at the 2-position, are critical for activity.[3]

Specifically, analogs bearing a naphth-1-ylmethyl group at the 5-position and cyclohexylamide, cyclohexylmethylamide, or cyclohexylethylamide substituents at the 2-position exhibited the highest growth inhibition of Histoplasma yeast.[3] This suggests that the mechanism of antifungal action likely involves a specific binding pocket where these bulky, hydrophobic groups can be accommodated.

Experimental Protocol: Antifungal Susceptibility Testing

A common method to assess the antifungal activity of novel compounds is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plates are then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Antioxidant Properties: Scavenging Reactive Oxygen Species

Several 2-aminothiazole derivatives have been investigated for their antioxidant potential. The mechanism of action in this context often involves the scavenging of free radicals, thereby mitigating oxidative stress, which is implicated in a wide range of diseases.

A series of novel 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using various radical scavenging assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl, nitric oxide, and superoxide radical scavenging methods.[4] The presence of electron-donating substituents on the aromatic ring attached to the oxadiazole moiety was found to enhance the radical scavenging potential, indicating that the electronic properties of the molecule play a crucial role in its antioxidant capacity.[4]

Experimental Workflow: DPPH Radical Scavenging Assay

This assay is a widely used method to evaluate the antioxidant activity of compounds.

Figure 1. Workflow for the DPPH radical scavenging assay.

Anticancer Potential: Targeting Cellular Proliferation

The 2-aminothiazole scaffold is also present in several approved anticancer drugs, such as dasatinib. This has spurred the development of novel 2-aminothiazole derivatives as potential antineoplastic agents. One study focused on designing and synthesizing a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of dasatinib.[6]

The biological evaluation of these compounds revealed that N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited high antiproliferative potency against human K562 leukemia cells, comparable to dasatinib.[6] This suggests that the mechanism of action could involve the inhibition of specific kinases that are crucial for the proliferation of these cancer cells. However, the study also highlighted that the pyrimidin-4-ylamino core of dasatinib is essential for its activity against non-leukemia cell lines, indicating that different structural motifs can confer selectivity for different cancer types.[6]

Proposed Mechanism of Action for this compound

Based on the available literature for structurally related 2-aminothiazole derivatives, a putative mechanism of action for this compound can be hypothesized. The presence of the aminomethyl group at the 5-position introduces a basic center and a potential site for hydrogen bonding, which could facilitate interactions with specific biological targets.[7]

Potential Molecular Targets and Signaling Pathways:

-

Kinase Inhibition: Given the prevalence of 2-aminothiazoles as kinase inhibitors, it is plausible that this compound could target specific protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. The aminomethyl group could potentially interact with the hinge region of the ATP-binding pocket of certain kinases.

-

Enzyme Inhibition (Non-kinase): The compound could also inhibit other classes of enzymes. For example, its structural features might allow it to bind to the active site of enzymes involved in microbial metabolism, explaining potential antimicrobial or antifungal effects.

-

Receptor Modulation: The molecule could act as a ligand for specific receptors, either as an agonist or an antagonist, thereby modulating downstream signaling cascades.

Signaling Pathway Hypothesis

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride | 2680543-06-8 | Benchchem [benchchem.com]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 4-(Aminomethyl)-N-methylthiazol-2-amine [smolecule.com]

synthesis and characterization of 5-Aminomethyl-4-methyl-thiazol-2-ylamine

An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminomethyl-4-methyl-thiazol-2-ylamine

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make it a focal point of drug discovery efforts.[1][2] This guide provides a comprehensive technical overview of a proposed synthetic route and detailed characterization strategy for a key derivative, this compound. This compound serves as a valuable building block, incorporating a primary amine handle for further elaboration in synthetic schemes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones of modern pharmacology.[1] Among these, the 2-aminothiazole ring is particularly noteworthy. Its rigid, planar structure and ability to participate in hydrogen bonding interactions make it an ideal pharmacophore for engaging with biological targets. The introduction of specific substituents onto the thiazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity.

The target molecule, this compound, is of particular interest. It possesses three key features:

-

The core 2-aminothiazole group, a known bioactive component.

-

A 4-methyl group , which can influence binding selectivity and metabolic stability.

-

A 5-aminomethyl group , which provides a reactive primary amine. This functional group is crucial for derivatization, allowing for the covalent attachment of other pharmacophores, linkers for antibody-drug conjugates, or solubilizing groups through amide bond formation or other standard transformations.

This guide outlines a robust and logical pathway to synthesize and definitively characterize this versatile chemical intermediate.

Proposed Synthetic Pathway

While numerous methods exist for constructing the 2-aminothiazole ring, the most common and reliable is the Hantzsch thiazole synthesis.[3] However, for this specific target, a more efficient strategy involves the functional group transformation of a commercially available, advanced intermediate. This approach minimizes the number of synthetic steps and avoids the handling of potentially unstable α-haloketones.

Our proposed route begins with 5-Acetyl-2-amino-4-methylthiazole , a readily available starting material.[4] The core challenge is the selective conversion of the acetyl group at the C5 position into an aminomethyl group. A highly effective and widely used method for this transformation is reductive amination .

Synthetic Workflow Overview

The synthesis is designed as a two-step process starting from the acetyl-substituted thiazole. The first step involves the formation of an oxime intermediate, which is then reduced in the second step to yield the desired primary amine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one oxime (Oxime Intermediate)

-

Rationale: The conversion of a ketone to an oxime is a standard, high-yielding reaction that serves two purposes. First, it activates the carbonyl position for reduction. Second, the nitrogen atom of the oxime becomes the nitrogen atom of the final aminomethyl group. Pyridine is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion. Ethanol is an excellent solvent for both the starting material and the reagents.

-

Protocol:

-

To a stirred solution of 5-Acetyl-2-amino-4-methylthiazole (1.0 eq) in absolute ethanol (10 mL per gram of starting material) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).

-

Add pyridine (1.5 eq) dropwise to the suspension at room temperature.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Once the starting material is consumed, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes.

-

Pour the cooled reaction mixture into cold distilled water (3x the volume of ethanol used).

-

The oxime product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude oxime intermediate. Further purification is typically not necessary for the next step.

-

Step 2: Synthesis of this compound (Final Product)

-

Rationale: The reduction of an oxime to a primary amine is a classic transformation. Several reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ over Raney Nickel) is a clean and effective method. Alternatively, a metal/acid system like zinc dust in acetic acid provides a cost-effective and robust laboratory-scale option. Acetic acid serves as both the solvent and the proton source for the reduction.

-

Protocol (Using Zinc/Acetic Acid):

-

Suspend the crude oxime intermediate (1.0 eq) from Step 1 in glacial acetic acid (15 mL per gram of oxime) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Add zinc dust (4.0-5.0 eq) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 20 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the oxime is fully consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the Celite pad with additional acetic acid.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

-

Dissolve the residue in water and basify carefully with a cold, concentrated solution of sodium hydroxide (e.g., 6M NaOH) to a pH > 10, keeping the mixture in an ice bath.

-

The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a pure solid.

-

Comprehensive Characterization

Definitive structural confirmation and purity assessment are critical. A combination of spectroscopic techniques is employed to provide an unambiguous characterization of the final product.

Characterization Workflow

The logical flow for characterization ensures that both the purity and the chemical structure of the synthesized compound are validated.

Caption: Logical workflow for the purification and characterization of the final product.

Predicted Spectroscopic Data

The following data are predicted based on known values for analogous thiazole structures and standard chemical shift principles.[5][6][7] The exact values must be confirmed experimentally.

| Technique | Predicted Data | Interpretation |

| ¹H NMR | δ ~ 6.8-7.2 (br s, 2H)δ ~ 3.7-3.9 (s, 2H)δ ~ 2.1-2.3 (s, 3H)δ ~ 1.5-2.0 (br s, 2H) | Protons of the 2-NH₂ group (exchangeable with D₂O).Protons of the 5-CH₂ (aminomethyl) group.Protons of the 4-CH₃ group.Protons of the 5-CH₂-NH₂ group (exchangeable with D₂O). |

| ¹³C NMR | δ ~ 168-170δ ~ 148-150δ ~ 115-118δ ~ 35-38δ ~ 12-14 | C2 (carbon bearing the amino group).C4 (carbon bearing the methyl group).C5 (carbon bearing the aminomethyl group).CH₂ of the aminomethyl group.CH₃ of the methyl group. |

| FT-IR (cm⁻¹) | ~3400-3200 (multiple bands)~2950-2850~1620-1640~1540-1560 | N-H stretching vibrations of both primary amine groups.C-H stretching of methyl and methylene groups.N-H scissoring (bending) vibration.C=N and C=C stretching vibrations of the thiazole ring. |

| Mass Spec. | m/z (M⁺) = 143.07m/z ~ 126 | Molecular ion peak for C₅H₉N₃S.Fragment corresponding to the loss of NH₃ (amine). |

Conclusion

This guide presents a well-grounded, logical, and technically sound approach for the . By leveraging a commercially available starting material and employing robust, high-yielding chemical transformations, this protocol offers an efficient pathway for obtaining this valuable synthetic intermediate. The detailed characterization plan ensures that the final product's identity, structure, and purity can be confirmed with a high degree of confidence. The availability of this building block opens avenues for the development of novel derivatives with potential applications across the spectrum of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 4. 5-Acetyl-2-amino-4-methylthiazole 97 30748-47-1 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]

The Emergence of Aminomethyl-Methyl-Thiazole Compounds: A Technical Guide to Their Discovery, Synthesis, and Significance

Abstract

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of a specific and highly promising subclass: aminomethyl-methyl-thiazole compounds. We will explore the historical context of their discovery, delve into the intricacies of their synthetic pathways, and illuminate the diverse pharmacological activities that position them as compelling candidates in modern drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and field-proven insights into this important class of molecules.

Foundational Chemistry: The Thiazole Core

The thiazole ring's unique electronic configuration and aromaticity make it a versatile scaffold in drug design.[1] Its π-electrons are delocalized, creating a stable system with multiple reactive positions amenable to chemical modification.[1] This inherent reactivity allows for the strategic placement of various functional groups to modulate the compound's physicochemical properties and biological activity.

The presence of both a sulfur and a nitrogen atom imparts distinct chemical characteristics. The nitrogen atom at position 3 is basic and can be readily protonated, while the carbon at position 2 is susceptible to deprotonation by strong bases.[4] Electrophilic substitution typically occurs at the C5 position.[4][5] These properties have been exploited by medicinal chemists for decades to generate vast libraries of thiazole derivatives with a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiretroviral activities.[1][2]

The Genesis of Aminothiazoles: A Historical Perspective

The history of thiazole chemistry is rich, with pioneering work by Hofmann and Hantzsch laying the groundwork for their synthesis.[2] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a prominent method for constructing the thiazole ring and is a foundational technique for producing 2-aminothiazoles.[5]

The introduction of an amino group at the 2-position of the thiazole ring proved to be a pivotal moment in the evolution of these compounds. 2-Aminothiazoles have demonstrated a remarkable spectrum of biological activities, establishing them as a "privileged scaffold" in medicinal chemistry.[6][7] This scaffold is present in numerous clinically approved drugs, including sulfathiazole (an early antibiotic), meloxicam (a non-steroidal anti-inflammatory drug), and dasatinib (a targeted cancer therapeutic).[2][5][8][9] The amino group provides a key interaction point for binding to biological targets and serves as a handle for further chemical elaboration.

Strategic Evolution: The Role of Methyl and Aminomethyl Substitutions

The development of aminomethyl-methyl-thiazole compounds represents a strategic refinement of the 2-aminothiazole core. The inclusion of a methyl group, often at the 4- or 5-position, can significantly influence the molecule's properties. Methyl groups can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. They can also provide steric bulk, influencing the compound's binding orientation and selectivity for its target.

The introduction of an aminomethyl group (-CH₂NH₂) at the 2-position, in place of a simple amino group, offers several advantages:

-

Increased Flexibility: The methylene spacer provides greater conformational flexibility, allowing for optimal positioning of the terminal amino group to form key interactions with a biological target.

-

Modified Basicity: The basicity of the amino group is altered compared to a directly attached 2-amino group, which can affect its ionization state at physiological pH and influence its binding properties.

-

Additional Derivatization Point: The primary amine of the aminomethyl group serves as a versatile point for further chemical modification, enabling the synthesis of diverse libraries of compounds with tailored properties.

Synthetic Pathways to Aminomethyl-Methyl-Thiazole Compounds

The synthesis of aminomethyl-methyl-thiazole compounds typically involves a multi-step approach, building upon established methods for thiazole ring formation. A common strategy involves the synthesis of a protected aminomethyl thioamide followed by a Hantzsch-type cyclization with a suitable α-haloketone.

General Synthetic Workflow

A representative synthetic workflow for preparing a 2-(aminomethyl)-4-methylthiazole derivative is outlined below. This process highlights the key transformations and the rationale behind the choice of reagents and protecting groups.

Caption: Generalized synthetic workflow for 2-(aminomethyl)-4-methylthiazole.

Detailed Experimental Protocol: Synthesis of 2-(Aminomethyl)thiazole Hydrochloride

The following protocol is adapted from established synthetic methodologies and provides a step-by-step guide for the laboratory-scale preparation of 2-(aminomethyl)thiazole hydrochloride.[10]

Step 1: Ammoniation of Boc-glycine ethyl ester to form Boc-glycinamide

-

Rationale: This step converts the ester into a primary amide, which is a necessary precursor for the subsequent thionation reaction.

-

Dissolve Boc-glycine ethyl ester in a solution of ammonia in methanol (e.g., 7N).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield crude Boc-glycinamide.

Step 2: Thionation of Boc-glycinamide to form Boc-aminoethanethioamide

-

Rationale: The amide is converted to a thioamide using a thionating agent like Lawesson's reagent. The thioamide is a key intermediate for the Hantzsch thiazole synthesis.

-

Dissolve Boc-glycinamide in an anhydrous solvent such as tetrahydrofuran (THF).

-

Add Lawesson's reagent portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Hantzsch Cyclization with Bromoacetaldehyde to form 2-N-Boc-aminomethyl-thiazole

-

Rationale: This is the key ring-forming step where the thioamide reacts with an α-haloaldehyde to form the thiazole ring.

-

Dissolve Boc-aminoethanethioamide in a suitable solvent like ethanol or acetonitrile.

-

Add bromoacetaldehyde diethyl acetal and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting intermediate by column chromatography to obtain 2-N-Boc-aminomethyl-thiazole.[10]

Step 4: Deprotection to yield 2-(Aminomethyl)thiazole Hydrochloride

-

Rationale: The Boc protecting group is removed under acidic conditions to yield the final primary amine as its hydrochloride salt, which is often more stable and easier to handle than the free base.

-

Dissolve the protected intermediate in a solution of hydrochloric acid in methanol or dioxane.

-

Stir the reaction at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to precipitate the product.

-

Collect the solid by filtration and wash with a cold solvent like diethyl ether to obtain 2-(aminomethyl)thiazole hydrochloride.[10]

Pharmacological Significance and Applications

Aminomethyl-methyl-thiazole derivatives have emerged as a versatile class of compounds with a broad range of pharmacological activities. Their structural features allow them to interact with a variety of biological targets, making them attractive candidates for drug discovery programs.

Anticancer Activity

Many 2-aminothiazole derivatives have been investigated for their potential as anticancer agents.[1][8][9][11] The aminomethyl-methyl-thiazole scaffold can be decorated with various substituents to target specific kinases, inhibit cell cycle progression, or induce apoptosis in cancer cells. For instance, derivatives have shown promising activity against human lung cancer and glioma cell lines.[8] The ability to readily synthesize libraries of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity.[11]

Antimicrobial and Antifungal Activity

The thiazole ring is a key component of many antimicrobial agents, including some penicillins.[2][4] Aminomethyl-methyl-thiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[6][12] The presence of the aminomethyl group can enhance the compound's interaction with microbial targets, and modifications to this group can be used to tune the antimicrobial spectrum.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have demonstrated potent anti-inflammatory effects.[7] The aminomethyl-methyl-thiazole core can serve as a template for the design of inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or various cytokines.

Central Nervous System (CNS) Applications

Thiazole derivatives have also been explored for their potential in treating CNS disorders.[13] The ability to modify the physicochemical properties of aminomethyl-methyl-thiazole compounds allows for the optimization of blood-brain barrier penetration, a critical factor for CNS-acting drugs.

The table below summarizes the diverse biological activities of aminomethyl-methyl-thiazole and related aminothiazole compounds.

| Biological Activity | Target/Mechanism of Action (Examples) | Reference(s) |

| Anticancer | Kinase inhibition, Cell cycle arrest, Apoptosis induction | [1][8][9][11] |

| Antibacterial | Inhibition of bacterial cell wall synthesis, DNA gyrase inhibition | [6][7] |

| Antifungal | Disruption of fungal cell membrane integrity | [2][6] |

| Anti-inflammatory | Inhibition of COX enzymes, Reduction of pro-inflammatory cytokines | [7] |

| Antitubercular | Inhibition of Mycobacterium tuberculosis growth | [11][14] |

| Antiviral (HIV) | Inhibition of viral enzymes | [6] |

Future Directions and Conclusion

The discovery and development of aminomethyl-methyl-thiazole compounds represent a significant advancement in medicinal chemistry. This class of molecules, born from the rich history of thiazole chemistry, continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the thiazole core, combined with the strategic introduction of aminomethyl and methyl substituents, provides a powerful platform for the design of compounds with tailored pharmacological profiles.

Future research in this area will likely focus on:

-

Combinatorial Chemistry and High-Throughput Screening: The generation of large, diverse libraries of aminomethyl-methyl-thiazole derivatives for screening against a wide range of biological targets.

-

Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to design potent and selective inhibitors of specific enzymes or receptors.

-

Development of Novel Synthetic Methodologies: The exploration of more efficient and environmentally friendly methods for the synthesis of these compounds.

-

Exploration of New Therapeutic Areas: The investigation of aminomethyl-methyl-thiazole derivatives for their potential in treating a broader range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride - Google Patents [patents.google.com]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Aminomethyl-4-methyl-thiazol-2-ylamine

Abstract: The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored, member of this class: 5-Aminomethyl-4-methyl-thiazol-2-ylamine . While direct biological data for this compound is sparse, the extensive research on related 2-aminothiazole derivatives provides a robust foundation for predicting its therapeutic potential.[3][4] This document serves as a technical roadmap for researchers and drug development professionals, outlining a systematic approach to uncover and validate potential therapeutic targets for this promising molecule. We will explore four key therapeutic areas where 2-aminothiazoles have shown significant activity: oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Introduction: The Promise of the 2-Aminothiazole Core

The 2-aminothiazole nucleus is a versatile heterocyclic motif integral to drugs like the kinase inhibitor Dasatinib (anticancer), the PI3K inhibitor Alpelisib (anticancer), and the anti-inflammatory drug Meloxicam .[5][6] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, antioxidant, and cholinesterase inhibitory effects.[3][7][8] The specific structure of this compound, with its primary aminomethyl group at the C5 position, offers a key site for interaction with biological targets or for further chemical modification to explore structure-activity relationships (SAR).

This guide is structured to provide a hypothesis-driven framework for investigation. For each potential therapeutic application, we will propose putative molecular targets, detail robust experimental workflows for validation, and provide visual aids to clarify complex pathways and processes.

Potential Therapeutic Area I: Oncology

The development of novel anticancer agents is a critical global health priority, and 2-aminothiazole derivatives have emerged as a highly successful class of compounds in this arena.[5][9] Their mechanisms of action are diverse, ranging from potent enzyme inhibition to the induction of programmed cell death.[10][11]

Postulated Targets and Mechanisms

Based on the activities of established 2-aminothiazole drugs and investigational compounds, we can hypothesize several potential anticancer mechanisms for this compound:

-

Kinase Inhibition: The scaffold is central to numerous kinase inhibitors. Potential targets include tyrosine kinases like Src , Abl , and receptor tyrosine kinases such as EGFR and VEGFR , which are critical drivers of tumor growth and angiogenesis.[11]

-

PI3K/mTOR Pathway Inhibition: As a core component of Alpelisib, the 2-aminothiazole structure has proven effective in targeting the PI3K/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5]

-

Induction of Apoptosis: Many 2-aminothiazole derivatives exert their cytotoxic effects by triggering apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins , shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.[10]

-

Cell Cycle Arrest: These compounds can halt cancer cell proliferation by inducing arrest at critical cell cycle checkpoints, such as G0/G1 or G2/M, preventing cellular division.[10]

Experimental Workflow for Anticancer Evaluation

A systematic, multi-stage approach is required to validate the anticancer potential and elucidate the mechanism of action.

Step-by-Step Protocols:

-

Cytotoxicity Screening (MTT Assay):

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

-

-

-

Cell Cycle Analysis:

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Treat cells with RNase A to degrade RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

-

-

Data Presentation

Quantitative data should be summarized for clarity.

Table 1: Hypothetical In Vitro Cytotoxicity (IC50) Data

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | 5.2 |

| A549 | Lung | 8.9 |

| HCT-116 | Colon | 3.5 |

| K562 | Leukemia | 2.1 |

Visualizing Potential Pathways

Potential Therapeutic Area II: Infectious Diseases (Antifungal)

The shared eukaryotic nature of fungi and their hosts complicates antifungal drug development, making the discovery of novel agents with high selectivity a priority.[12] Aminothiazole derivatives have been identified as promising antifungal candidates, notably against pathogenic yeasts like Histoplasma capsulatum.[13]

Postulated Targets and Mechanisms

The primary targets for most clinically successful antifungal drugs are structures or pathways unique to fungi:

-

Ergosterol Biosynthesis: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. Its synthesis pathway is a validated target. Key enzymes include 14-α-demethylase (the target of azole drugs) and squalene epoxidase (the target of allylamines).[14][15] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

-

Cell Wall Synthesis: The fungal cell wall, absent in human cells, is essential for viability. A key component is β-(1,3)-D-glucan, which is synthesized by the enzyme β-(1,3)-glucan synthase . This enzyme is the target of the echinocandin class of antifungals.[16]

Experimental Workflow for Antifungal Evaluation

-

Antifungal Susceptibility Testing:

-

Objective: To determine the compound's intrinsic antifungal activity.

-

Methodology: Use the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a serial dilution of the compound in 96-well microtiter plates.

-

Inoculate each well with a standardized suspension of a fungal pathogen (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible fungal growth.

-

-

-

Mechanism of Action - Ergosterol Pathway:

-

Objective: To investigate if the compound inhibits ergosterol biosynthesis.

-

Methodology (Sterol Quantification):

-

Grow fungal cells in the presence of sub-inhibitory concentrations of the compound.

-

Harvest the cells and perform a non-saponifiable lipid extraction using alcoholic potassium hydroxide and n-heptane.

-

Analyze the sterol composition of the extract using UV-Vis spectrophotometry or gas chromatography-mass spectrometry (GC-MS).

-

A decrease in the characteristic ergosterol peak and a potential accumulation of precursor sterols (like lanosterol) would indicate inhibition of the pathway.

-

-

Data Presentation

Table 2: Hypothetical Antifungal Activity (MIC) Data

| Fungal Species | MIC (µg/mL) |

|---|---|

| Candida albicans | 4 |

| Cryptococcus neoformans | 2 |

| Aspergillus fumigatus | 8 |

| Histoplasma capsulatum | 1 |

Visualizing the Antifungal Target Pathway

Potential Therapeutic Area III: Inflammatory Disorders

Chronic inflammation is a key driver of numerous diseases. Several 2-aminothiazole derivatives have been reported to possess significant anti-inflammatory properties, suggesting their potential in treating conditions like arthritis and inflammatory bowel disease.[2][17]

Postulated Targets and Mechanisms

-

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes is a well-established anti-inflammatory strategy.

-

Cytokine Modulation: The compound could potentially suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from immune cells like macrophages.[18]

Experimental Workflow for Anti-Inflammatory Evaluation

-

In Vitro Macrophage-Based Assay:

-

Objective: To assess the compound's ability to suppress inflammatory responses in immune cells.

-

Methodology:

-

Culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After incubation (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of nitric oxide (a key inflammatory mediator) using the Griess assay.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assays (ELISA).

-

-

-

Enzymatic Inhibition Assays:

-

Objective: To directly measure the inhibitory effect on key inflammatory enzymes.

-

Methodology: Utilize commercially available COX-1 and COX-2 inhibitor screening kits. These are typically fluorescence- or colorimetric-based assays that measure the peroxidase activity of the COX enzymes.

-

Potential Therapeutic Area IV: Neurodegenerative Diseases

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline. Inhibiting the enzymes that break down acetylcholine—Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) —is a primary therapeutic strategy.[18][19] Numerous thiazole derivatives have been synthesized and evaluated as potent cholinesterase inhibitors.[20][21]

Postulated Targets

-

Acetylcholinesterase (AChE): The primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.

-

Butyrylcholinesterase (BChE): A secondary enzyme that also hydrolyzes acetylcholine, its importance increases as Alzheimer's disease progresses.

Experimental Workflow for Cholinesterase Inhibition

Ellman's Spectrophotometric Method:

-

Objective: To quantify the inhibitory potency (IC50) of the compound against AChE and BChE.[19][21]

-

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction.

-

Methodology:

-

In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.

-

Add the enzyme (AChE or BChE) and incubate briefly.

-

Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

-

Monitor the increase in absorbance at 412 nm over time using a plate reader.

-

Calculate the rate of reaction for each concentration and determine the IC50 value.

-

Synthesis and Future Directions

The synthesis of this compound can likely be achieved through established methods for 2-aminothiazole synthesis, such as the Hantzsch thiazole synthesis, followed by functional group manipulation at the C5 position.[5] A specific synthesis for the target molecule has been reported, providing a direct route for obtaining the necessary material for biological evaluation.[22]

Should initial screenings prove fruitful in any of the aforementioned therapeutic areas, the subsequent steps in the drug discovery pipeline would include:

-

Lead Optimization: Synthesizing analogs to establish a robust Structure-Activity Relationship (SAR) and improve potency, selectivity, and drug-like properties.[23][24][25]

-

In Vivo Efficacy Studies: Testing promising compounds in relevant animal models of cancer, infectious disease, inflammation, or neurodegeneration.

-

ADMET Profiling: A comprehensive evaluation of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

Conclusion

While this compound remains a largely uncharacterized molecule, its structural foundation within the privileged 2-aminothiazole class provides a compelling rationale for its investigation as a potential therapeutic agent. The diverse biological activities associated with this scaffold strongly suggest that a systematic evaluation is warranted. This guide provides a comprehensive, evidence-based framework for researchers to begin this exploration, outlining the most promising therapeutic avenues and the specific, validated experimental protocols required to identify and characterize its molecular targets. The successful execution of this research plan could uncover a novel lead compound for the development of next-generation therapeutics.

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. youtube.com [youtube.com]

- 16. Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids | Basicmedical Key [basicmedicalkey.com]

- 17. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 19. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. (PDF) Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole [research.amanote.com]

- 23. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jocpr.com [jocpr.com]

In Vitro Evaluation of 5-Aminomethyl-4-methyl-thiazol-2-ylamine Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview for the in vitro evaluation of 5-Aminomethyl-4-methyl-thiazol-2-ylamine derivatives, a promising class of compounds with diverse pharmacological potential. As researchers and drug development professionals, a robust and well-validated in vitro testing cascade is paramount for identifying and advancing lead candidates. This document moves beyond a simple recitation of protocols, offering insights into the causal logic behind experimental choices and emphasizing the establishment of self-validating systems to ensure data integrity and reproducibility.

The thiazole nucleus is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs.[1][2] The 2-aminothiazole scaffold, in particular, has garnered significant attention for its broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4] This guide will delineate key in vitro assays to explore these activities, providing not only step-by-step methodologies but also the scientific rationale that underpins each stage of the evaluation process.

Section 1: Anticancer Activity Evaluation

A primary focus for many thiazole derivatives is their potential as anticancer agents.[3][5] A comprehensive in vitro assessment of anticancer activity involves a multi-faceted approach, beginning with cytotoxicity screening and progressing to mechanistic studies to elucidate the mode of action.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating the anticancer potential of novel derivatives is to determine their effect on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.

Scientific Rationale: This assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.

Experimental Workflow:

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Data Presentation:

Summarize the cytotoxic activity of the derivatives in a clear and concise table.

| Compound ID | Test Cell Line | Incubation Time (h) | IC50 (µM)[3] |

| Derivative 1 | MCF-7 | 48 | [Example Value] |

| Derivative 2 | A549 | 48 | [Example Value] |

| ... | ... | ... | ... |

| Doxorubicin (Control) | MCF-7 | 48 | [Reference Value] |

Mechanistic Insights: Cell Cycle Analysis and Apoptosis Assays

Compounds exhibiting significant cytotoxicity should be further investigated to understand their mechanism of action. Key questions to address include whether the compound induces cell cycle arrest or triggers programmed cell death (apoptosis).

Scientific Rationale: The cell cycle is a tightly regulated process, and its disruption is a hallmark of cancer. Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), thereby preventing cell proliferation. Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

Experimental Workflow:

Caption: Workflow for cell cycle analysis using flow cytometry.

Scientific Rationale: Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent tag (like FITC), can be used to detect these early apoptotic cells. Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Section 2: Antimicrobial Activity Screening

The thiazole scaffold is also present in numerous antimicrobial agents.[6][7] Therefore, evaluating new derivatives for their antibacterial and antifungal properties is a logical step in their characterization.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Scientific Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This value, the MIC, is a key indicator of the agent's potency.

Experimental Workflow:

Caption: General workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the this compound derivatives in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Data Presentation:

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | [Example Value] | [Example Value] | [Example Value] |

| Derivative 2 | [Example Value] | [Example Value] | [Example Value] |

| ... | ... | ... | ... |

| Ciprofloxacin (Control) | [Reference Value] | [Reference Value] | N/A |

| Fluconazole (Control) | N/A | N/A | [Reference Value] |

Section 3: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Thiazole derivatives have been reported to inhibit various enzymes, including kinases, carbonic anhydrases, and monoamine oxidases.[8]

General Principles of In Vitro Enzyme Inhibition Assays

Scientific Rationale: These assays measure the ability of a compound to reduce the activity of a specific enzyme. The potency of the inhibitor is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

General Workflow:

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Specific Enzyme Inhibition Assay Examples

-

VEGFR-2 Kinase Assay: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a target for anticancer therapies. Kinase activity can be measured using luminescence-based assays that quantify ATP consumption.

-

Carbonic Anhydrase (CA) Inhibition Assay: CAs are involved in various physiological processes, and their inhibition has therapeutic applications. A common assay involves monitoring the hydrolysis of p-nitrophenyl acetate to the colored product p-nitrophenol.

-

Monoamine Oxidase (MAO) Inhibition Assay: MAOs are enzymes involved in the metabolism of neurotransmitters. Their inhibition is a strategy for treating neurological disorders. Assays often use specific substrates for MAO-A and MAO-B and measure the formation of a fluorescent or colored product.

Data Presentation for Enzyme Inhibition:

| Compound ID | Target Enzyme | IC50 (µM)[8] |

| Derivative 1 | VEGFR-2 | [Example Value] |

| Derivative 2 | Carbonic Anhydrase II | [Example Value] |

| ... | ... | ... |

| Sunitinib (Control) | VEGFR-2 | [Reference Value] |

| Acetazolamide (Control) | Carbonic Anhydrase II | [Reference Value] |

Conclusion

The in vitro evaluation of this compound derivatives requires a systematic and scientifically rigorous approach. By employing the assays detailed in this guide, researchers can effectively screen for and characterize the biological activities of these compounds. The emphasis on understanding the underlying principles of each assay and incorporating appropriate controls will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process. Further exploration of structure-activity relationships, guided by the data obtained from these in vitro studies, will be crucial for the optimization of lead compounds and the ultimate identification of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of the 5-Aminomethyl-4-methyl-thiazol-2-ylamine Scaffold in Modulating Key Signaling Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Within this class, 5-Aminomethyl-4-methyl-thiazol-2-ylamine has emerged not as a direct signaling molecule, but as a critical building block in the synthesis of potent and selective inhibitors for key nodes in cellular signaling. This technical guide provides an in-depth exploration of this specific scaffold, detailing its application in the development of inhibitors for critical kinase targets, including Cyclin-Dependent Kinase 8 (CDK8), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Phosphoinositide 3-kinase (PI3K). We will dissect the synthetic strategies, delve into the mechanistic basis of target inhibition, and provide validated experimental protocols for assessing the activity of compounds derived from this versatile intermediate.

Part 1: The 2-Aminothiazole Core: A Foundation for Targeted Therapies

The therapeutic potential of a small molecule is often dictated by its core structure. The 2-aminothiazole ring is a prime example of a privileged scaffold, a molecular framework that can be decorated with various functional groups to create ligands for diverse protein families. Its prevalence in both natural products and synthetic drugs stems from its unique electronic properties and its capacity to form multiple, favorable interactions within protein binding pockets, such as hydrogen bonds and aromatic interactions.

This compound represents a particularly useful elaboration of this core. The primary amine at the 2-position and the aminomethyl group at the 5-position provide two key points for synthetic diversification, allowing for the systematic exploration of chemical space to achieve desired potency and selectivity. The methyl group at the 4-position can also play a role in optimizing van der Waals interactions and influencing the overall conformation of the final molecule.

Part 2: A Versatile Intermediate in the Synthesis of Potent Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The this compound scaffold has proven to be a valuable starting point for the development of inhibitors targeting several key kinases.

Targeting the CDK8-Mediator Complex in Oncology

Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, a crucial transcriptional co-regulator. Unlike other CDKs involved in cell cycle progression, CDK8 functions as a transcriptional switch, often implicated in the aberrant gene expression profiles of various cancers, including colorectal and breast cancer.

The this compound core is frequently utilized to construct potent CDK8 inhibitors. Typically, the 2-amino group is functionalized to interact with the hinge region of the kinase, a critical anchoring point for ATP-competitive inhibitors. The aminomethyl group at the 5-position can be elaborated to extend into the solvent-exposed region of the ATP binding pocket, allowing for the introduction of moieties that enhance solubility and selectivity.

Caption: Workflow for the development of CDK8 inhibitors.

This protocol outlines a common method for determining the IC50 value of a putative inhibitor against CDK8.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Reconstitute recombinant human CDK8/CycC enzyme to a working concentration.

-

Prepare a substrate solution (e.g., a generic peptide substrate like AMARA).

-

Prepare ATP solution at a concentration close to the Kₘ for CDK8.

-

Serially dilute the test compound (derived from this compound) in DMSO, followed by a final dilution in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the test compound dilution.

-

Add 2.5 µL of the CDK8/CycC enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the ATP/substrate mixture.

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection (ADP-Glo™ Assay):

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

-

Modulating Inflammatory Responses through IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Dysregulation of IRAK4 activity is linked to a variety of autoimmune and inflammatory diseases.

The this compound scaffold serves as a key component in the synthesis of IRAK4 inhibitors. The 2-amino group often forms a crucial hydrogen bond with a methionine residue in the hinge region of IRAK4. The aminomethyl side chain can be modified to occupy a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

This protocol describes a method to assess the functional consequence of IRAK4 inhibition in a cellular context.

-

Cell Culture:

-

Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate media.

-

-

Compound Treatment:

-

Plate the cells and allow them to adhere or stabilize.

-

Pre-treat the cells with various concentrations of the IRAK4 inhibitor for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with an appropriate TLR ligand (e.g., lipopolysaccharide (LPS) for TLR4) to activate the IRAK4 pathway.

-

-

Endpoint Measurement (Cytokine Release):

-

After an appropriate stimulation time (e.g., 18-24 hours), collect the cell culture supernatant.

-

Measure the concentration of a downstream pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine release for each inhibitor concentration relative to the vehicle-treated, stimulated control.

-